ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate
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Overview
Description
Ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate is a complex organic compound that features a quinoline core fused with a dithiole ring
Preparation Methods
The synthesis of ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinoline with ethyl 5-phenyl-1,3-dithiole-4-carboxylate under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures
Scientific Research Applications
Ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function, while the dithiole ring can interact with various proteins, inhibiting their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other quinoline and dithiole derivatives, such as:
Quinoline-2-carboxylate: Known for its antimicrobial properties.
Dithiolethione: Exhibits antioxidant and anticancer activities.
Ethyl 2-(quinolin-4-yl)acetate: Used in the synthesis of various pharmaceuticals.
Ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate stands out due to its unique combination of a quinoline core and a dithiole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C32H28N2O6S3 |
---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(3-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C32H28N2O6S3/c1-5-39-22-15-16-24-23(18-22)25(31-42-26(19-11-8-7-9-12-19)27(43-31)30(36)40-6-2)28(41)32(3,4)33(24)29(35)20-13-10-14-21(17-20)34(37)38/h7-18H,5-6H2,1-4H3/b31-25- |
InChI Key |
YKNBJSWTTPSXML-GDWJVWIDSA-N |
Isomeric SMILES |
CCOC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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